![molecular formula C13H9BrN2O2S B392359 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE CAS No. 350497-81-3](/img/structure/B392359.png)
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the oxadiazole family, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE typically involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate to form 4-bromobenzyl thiocyanate. This intermediate is then reacted with 2-furyl hydrazine in the presence of phosphorus oxychloride to yield the desired oxadiazole compound . The reaction conditions generally require refluxing in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Análisis De Reacciones Químicas
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE involves its interaction with various molecular targets. In antibacterial applications, it disrupts the bacterial cell wall synthesis, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .
Comparación Con Compuestos Similares
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE can be compared with other oxadiazole derivatives, such as:
2-[(4-Chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, showing different reactivity and biological activity.
2-[(4-Methylbenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: Contains a methyl group, which affects its lipophilicity and biological interactions.
2-[(4-Nitrobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole: The nitro group introduces electron-withdrawing effects, altering its chemical and biological properties.
This compound’s unique combination of a bromobenzyl group and a furyl ring contributes to its distinct chemical behavior and biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
350497-81-3 |
|---|---|
Fórmula molecular |
C13H9BrN2O2S |
Peso molecular |
337.19g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9BrN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 |
Clave InChI |
QNHLKXTUAQINRC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
SMILES canónico |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


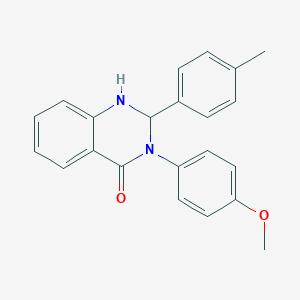
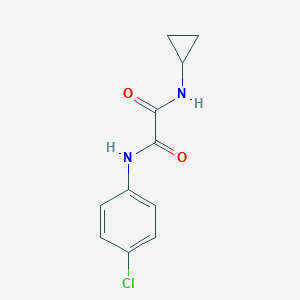
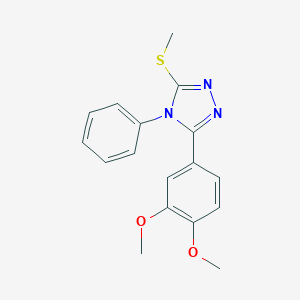
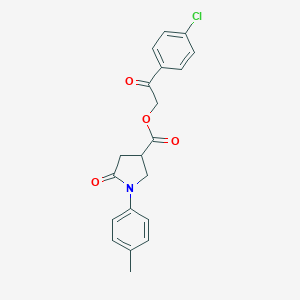
![5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE](/img/structure/B392288.png)
![N-(dibenzo[b,d]furan-3-yl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392291.png)
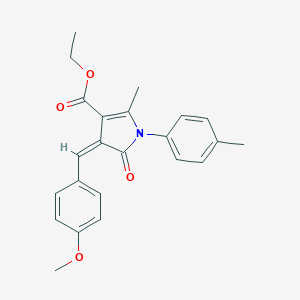
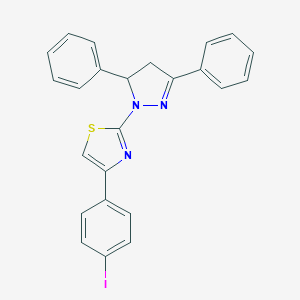
![ETHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392294.png)

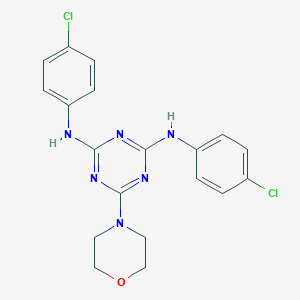
![17-(3-Methoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392298.png)
![2-(2-methyl-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392299.png)
![1-(4-Methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392300.png)
